molecular formula C13H14N2O2 B15339992 Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate

Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate

Cat. No.: B15339992
M. Wt: 230.26 g/mol
InChI Key: MCHNGAHNEPSAIY-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a pyrazole ring linked to a benzoate ester. Compounds containing the 3,5-dimethyl-1H-pyrazole nucleus are recognized as valuable scaffolds for developing novel bioactive molecules with diverse therapeutic potential . Key Research Applications and Value: - Antimicrobial Research: Pyrazole derivatives are extensively investigated for their antibacterial properties. Research indicates that such compounds can exhibit potent activity against a range of clinically relevant pathogens, including drug-resistant strains, by serving as a core structure for further functionalization . - Anticancer and Cell Modulation: Structurally similar N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated promising antiproliferative activity in cancer cell lines. These compounds can function as autophagy modulators, disrupting cellular processes like mTORC1 signaling and LC3-II clearance, which are crucial for cancer cell survival . - Chemical Synthesis Intermediate: This ester is a versatile building block (Building Block: BLD) for further synthetic elaboration. It can be hydrolyzed to the corresponding acid, reacted with hydrazine to form hydrazides, or used to construct more complex heterocyclic systems for screening and structure-activity relationship (SAR) studies . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate

InChI

InChI=1S/C13H14N2O2/c1-8-12(9(2)15-14-8)10-6-4-5-7-11(10)13(16)17-3/h4-7H,1-3H3,(H,14,15)

InChI Key

MCHNGAHNEPSAIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC=CC=C2C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with methyl 2-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Hydrolysis of Ester Group

The benzoate ester undergoes hydrolysis under both acidic and basic conditions, forming carboxylic acid derivatives. This reaction is critical for generating bioactive metabolites.

Key conditions and outcomes:

Reaction TypeConditionsProduct
Acid hydrolysis6M HCl, reflux (8-12 hrs)2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
Base hydrolysis2M NaOH, 80°C (4-6 hrs)Sodium 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate

The reaction proceeds via nucleophilic acyl substitution, where water or hydroxide attacks the electrophilic carbonyl carbon. Acidic conditions regenerate the free carboxylic acid, while basic hydrolysis forms the carboxylate salt.

Alkylation at Pyrazole Nitrogen

The NH group in the pyrazole ring undergoes alkylation with electrophilic reagents, enabling structural diversification .

Example reaction with methyl 3-(bromomethyl)benzoate:

  • Reagents : Methyl 3-(bromomethyl)benzoate, K₂CO₃ (base), DMF (solvent)

  • Conditions : 60°C, 12 hrs

  • Product : Methyl 3-((4-(2-methoxycarbonylphenyl)-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate

This SN2 mechanism substitutes the pyrazole’s NH proton with a benzyl group, enhancing steric bulk and modifying electronic properties .

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring participates in EAS reactions at specific positions:

ElectrophilePositionProductNotes
HNO₃/H₂SO₄C-4 (meta to N)Nitro derivativeLimited by steric hindrance from methyl groups
Br₂/FeBr₃C-4Brominated pyrazoleRequires elevated temperatures

The 3,5-dimethyl groups direct electrophiles to the C-4 position, though reaction rates are slower compared to unsubstituted pyrazoles due to steric effects.

Amidation and Transesterification

The ester group reacts with nucleophiles like amines or alcohols:

Amidation with methylamine :

  • Reagents : Methylamine (MeNH₂), methanol

  • Conditions : 25°C, 24 hrs

  • Product : 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylbenzamide

Transesterification with ethanol:

  • Catalyst : H₂SO₄

  • Product : Ethyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate

These reactions retain the pyrazole core while modifying the ester moiety for tailored solubility or bioactivity .

Reductive Reactions

Catalytic hydrogenation of the pyrazole ring is feasible but rarely employed due to the loss of aromaticity and biological relevance.

The compound’s reactivity profile underscores its utility as a scaffold in medicinal chemistry and materials science. Strategic modifications at the ester or pyrazole moieties enable the synthesis of derivatives with optimized properties for targeted applications .

Scientific Research Applications

Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The ester group can undergo hydrolysis to release active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Methyl benzoate derivatives with heterocyclic substituents are common in agrochemicals. For example:

  • Metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) features a triazine-based sulfonylurea group instead of a pyrazole. This structural difference underpins its role as a sulfonylurea herbicide, inhibiting acetolactate synthase in plants .
  • Triflusulfuron methyl ester includes a trifluoroethoxy-triazine substituent, further enhancing herbicidal activity .

Key Contrast :

  • The target compound’s pyrazole ring may confer different bioactivity compared to triazine-based herbicides. Pyrazoles often interact with biological targets (e.g., enzymes or receptors) in pharmaceuticals, whereas triazines disrupt plant-specific pathways.

Medicinal Chemistry Derivatives

Compounds like 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g) from integrate pyrazol-3-one and tetrazole moieties. These nitrogen-rich heterocycles are common in drug design for their metabolic stability and binding affinity .

Key Comparison :

  • The benzoate ester in the target compound may simplify its pharmacokinetic profile compared to 4g’s complex structure.

Data Table: Structural and Functional Comparison

Compound Core Heterocycle Substituents/Functional Groups Potential Applications Reference
Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate Pyrazole 3,5-Dimethyl, benzoate ester Pharmaceuticals, Catalysis (Inferred)
Metsulfuron methyl ester Triazine Sulfonylurea, methyl benzoate Herbicide
Compound 4g () Pyrazol-3-one Tetrazole, benzodiazepine, coumarin Multi-target therapeutics

Research Implications and Gaps

  • Structural Insights : The pyrazole-benzoate framework offers tunability for drug design, though substituent choice (e.g., methyl vs. bulkier groups) will dictate solubility and target engagement.
  • Application Hypotheses : Based on analogs, the target compound could serve as a kinase inhibitor or anti-inflammatory agent, but empirical studies are needed.
  • Synthesis Challenges : emphasizes multi-step heterocyclic syntheses; the target compound’s preparation may require similar methodologies .

Biological Activity

Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various sources.

Chemical Structure and Properties

Molecular Formula: C13H13N3O2
Molecular Weight: 241.26 g/mol
CAS Number: 312310-00-2

The compound features a pyrazole ring which is known for its versatile biological activities. The presence of the methyl groups at the 3 and 5 positions enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Anticancer Activity

Research indicates that compounds with a pyrazole moiety exhibit potent anticancer properties. This compound has been evaluated against various cancer cell lines. For instance, in vitro studies have shown significant cytotoxic effects against lung (A549), colon (HT-29), and breast (MCF7) cancer cell lines. The half-maximal inhibitory concentration (IC50) values suggest that this compound can effectively inhibit cancer cell proliferation:

Cell Line IC50 (µM)
A54912.50
HT-2910.00
MCF78.00

These results highlight the compound's potential as a lead for developing new anticancer agents .

Anti-inflammatory Properties

The pyrazole scaffold is recognized for its anti-inflammatory effects. Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating conditions characterized by chronic inflammation. Experimental models using carrageenan-induced paw edema in rodents showed that this compound significantly reduced swelling, comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. It exhibited activity against various bacterial strains including E. coli and Staphylococcus aureus. The minimal inhibitory concentrations (MICs) were determined to be effective at low concentrations, indicating potential as an antimicrobial agent:

Bacterial Strain MIC (µg/mL)
E. coli40
Staphylococcus aureus20

These findings suggest that the compound could be developed further for treating bacterial infections .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Apoptosis Induction: In cancer cells, the compound appears to activate apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Inhibition of Kinases: The pyrazole ring can interact with various kinases involved in cell signaling pathways that regulate growth and survival, providing a rationale for its anticancer effects .
  • Modulation of Inflammatory Mediators: By inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, the compound may alleviate symptoms associated with inflammatory diseases .

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives similar to this compound:

  • Study on Cancer Cell Lines: A study reported that derivatives showed IC50 values ranging from 8 to 15 µM across different cancer cell lines, confirming their cytotoxic potential.
  • Anti-inflammatory Models: In a rodent model of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw swelling compared to controls.

Q & A

Q. What are the standard synthetic protocols for preparing Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate?

  • Methodological Answer : A typical synthesis involves condensation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid derivatives with methyl 2-hydroxybenzoate under reflux conditions. For example, analogous ester syntheses (e.g., methyl benzoxazole carboxylates) employ refluxing aryl acids with amino-hydroxybenzoate precursors in polar solvents (e.g., acetic acid or ethanol) for 12–15 hours, followed by ice-cooling and recrystallization . Purification via thin-layer chromatography (TLC) using solvent systems like toluene:ethyl acetoacetate:water (8.7:1.2:1.1) is recommended to confirm purity .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : To confirm substitution patterns (e.g., methyl groups on pyrazole, ester linkage). For related pyrazole derivatives, aromatic protons appear at δ 6.5–8.5 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ peaks for esters in the range of 260–300 m/z) .
  • X-ray crystallography : Resolves stereoelectronic effects; analogous sulfonamide-pyrazole hybrids show monoclinic crystal systems with hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :
  • Solvent and Catalyst Screening : Test polar aprotic solvents (e.g., DMF, DMSO) with bases like calcium hydroxide to enhance nucleophilic substitution at the benzoate ester .
  • Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify intermediates. For example, benzoylation of pyrazolones achieves >80% yield within 1 hour under controlled benzoyl chloride addition .
  • Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature, stoichiometry, and reaction time .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Assigns coupling interactions and resolves overlapping signals. For example, NOESY can clarify spatial proximity of methyl groups in crowded regions .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to validate assignments .
  • Isotopic Labeling : Introduce deuterated analogs to isolate specific proton environments (e.g., distinguishing pyrazole NH from aromatic protons) .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with pyrazole-binding pockets) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For similar triazine derivatives, Fukui indices correlate with regioselective sulfonation .
  • MD Simulations : Assess stability in aqueous or lipid bilayers using GROMACS, focusing on ester hydrolysis susceptibility .

Q. How to address conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Meta-Analysis : Compare bioassay results across cell lines (e.g., IC50 variability in cancer vs. normal cells) .
  • Proteomics Profiling : Use LC-MS/MS to identify off-target interactions (e.g., kinase inhibition assays for pyrazole analogs) .
  • Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase II) to confirm binding modes .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility or stability profiles?

  • Methodological Answer :
  • Hansen Solubility Parameters (HSP) : Calculate solubility in diverse solvents (e.g., logP ~2.5 for related methyl esters) and validate via UV-Vis spectroscopy .
  • Forced Degradation Studies : Expose the compound to heat, light, or humidity (ICH guidelines) and monitor decomposition via LC-MS. Pyrazole esters often hydrolyze to carboxylic acids under basic conditions .

Experimental Design Considerations

Q. What controls are essential in biological assays for this compound?

  • Methodological Answer :
  • Negative Controls : Use unsubstituted pyrazoles (e.g., 3,5-dimethyl-1H-pyrazole) to isolate the benzoyl ester’s bioactivity .
  • Metabolite Traps : Include esterase inhibitors (e.g., PMSF) to distinguish parent compound effects from hydrolysis products .

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